Welcome to the BenchChem Online Store!
molecular formula C15H23N3O2 B1201580 N-Acetylprocainamide CAS No. 32795-44-1

N-Acetylprocainamide

Cat. No. B1201580
M. Wt: 277.36 g/mol
InChI Key: KEECCEWTUVWFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06060598

Procedure details

The N-Acetylprocainamide probe was prepared as follows: 1.0 mg desethyl-N-Acetylprocainamide was placed in a 3.0 ml reaction vial and dissolved with 100 μl DMF. In a separate vial, caged dicarboxy silicon phthalocyanine (1.0 mg) was dissolved in 400 μl DMF and then transferred to the reaction vial along with 200 μl of wash DMF for a total of 600 μl. To the reaction vial was added 4.2 mg HOBT, dissolved and mixed well. To make the final reaction mixture, 10.5 mg EDAC was added and mixed thoroughly. The reaction mixture was stirred overnight at about 4 to 8° C.
Quantity
1 mg
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxy silicon phthalocyanine
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 μL
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 μL
Type
solvent
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][NH:3][CH2:4][CH2:5][NH:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([CH3:18])=[O:17])=[CH:11][CH:10]=1)=[O:8].[CH:19]1C=CC2N(O)N=NC=2[CH:24]=1.CCN=C=NCCCN(C)C>CN(C=O)C>[CH3:1][CH2:2][N:3]([CH2:4][CH2:5][NH:6][C:7]([C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16]([CH3:18])=[O:17])=[CH:13][CH:14]=1)=[O:8])[CH2:19][CH3:24]

Inputs

Step One
Name
Quantity
1 mg
Type
reactant
Smiles
CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Step Two
Name
dicarboxy silicon phthalocyanine
Quantity
1 mg
Type
reactant
Smiles
Name
Quantity
400 μL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.2 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
10.5 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Five
Name
Quantity
200 μL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
100 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 (± 2) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at about 4 to 8° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
ADDITION
Type
ADDITION
Details
mixed well
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
mixed thoroughly

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.